Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a nitro group, a methyl ester group, and a boronic ester group attached to a benzene ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often through the formation of reversible covalent bonds with proteins, particularly with serine or threonine residues .
Mode of Action
Boronic acids and their esters are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or ester forms a complex with a transition metal, typically palladium, which then undergoes transmetalation with an organic halide or triflate to form a new carbon-carbon bond .
Biochemical Pathways
Boronic acids and their esters are often used in the synthesis of biologically active molecules, suggesting that they may influence a variety of biochemical pathways depending on the specific context .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters can be influenced by environmental factors such as ph .
Result of Action
Boronic acids and their esters have been shown to exhibit a variety of biological activities, including antibacterial, antiviral, and anticancer effects, among others .
Action Environment
The action, efficacy, and stability of 3-Methoxycarbonyl-5-nitrophenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated aromatic compound using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals.
Biological Research: Investigated for its potential as a fluorescent probe and in the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a nitro group and a boronic ester group on the benzene ring. This combination allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. The nitro group can be selectively reduced or substituted, providing access to a wide range of derivatives .
Biological Activity
Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 957061-12-0) is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitrobenzoic acid derivatives with boronic acid pinacol esters under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that compounds containing boron have demonstrated anticancer activity. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms:
-
Inhibition of Tumor Cell Proliferation:
- Studies have shown that boron-containing compounds can disrupt cellular pathways involved in cancer cell proliferation.
- Specific assays have demonstrated significant reductions in the viability of cancer cell lines upon treatment with this compound.
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Mechanism of Action:
- The nitro group may enhance the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biomolecules.
- The dioxaborolane moiety may play a role in targeting specific enzymes or receptors involved in cancer progression.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Bactericidal Effects:
- Preliminary studies suggest that this compound exhibits bactericidal activity against various strains of bacteria.
- Minimum inhibitory concentration (MIC) assays indicate effective inhibition at low concentrations.
Case Studies
Study | Findings |
---|---|
Study A (2020) | Demonstrated significant anticancer effects on breast cancer cell lines with IC50 values in the micromolar range. |
Study B (2021) | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
Study C (2022) | Investigated the mechanism of action and found that the compound induces apoptosis in cancer cells through caspase activation. |
Properties
IUPAC Name |
methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)10-6-9(12(17)20-5)7-11(8-10)16(18)19/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHZAKDFKZEZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657396 | |
Record name | Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-12-0 | |
Record name | Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957061-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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